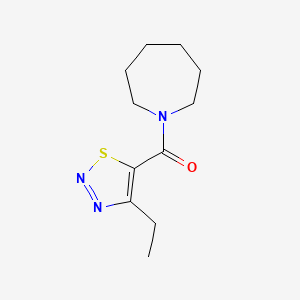
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide, also known as ML240, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the transcription factor NRF2, which is a key regulator of cellular defense against oxidative stress. NRF2 activation leads to the upregulation of various cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide inhibits the interaction between NRF2 and its negative regulator, KEAP1, leading to the accumulation of NRF2 in the nucleus and subsequent activation of cytoprotective genes.
Biochemical and Physiological Effects:
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the reduction of oxidative stress, and the inhibition of cancer cell growth. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its selectivity for NRF2, which allows for the specific activation of cytoprotective genes without affecting other cellular pathways. However, one limitation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide research, including the development of more potent and soluble analogs, the investigation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in combination with other therapies, and the exploration of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in other disease models. Additionally, the use of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in preclinical and clinical studies for cancer, inflammation, and neurodegenerative disorders is a promising area of research.
Synthesemethoden
The synthesis of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide involves a multi-step reaction starting from commercially available starting materials. The first step involves the reaction of 6-chloro-3,4-dihydro-2H-thiochromen-4-ol with piperidine in the presence of a base to form the piperidine-thiochromenone intermediate. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been studied extensively in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to protect neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-10-1-2-14-12(9-10)13(5-8-21-14)17-15(20)18-6-3-11(19)4-7-18/h1-2,9,11,13,19H,3-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOITMNQDYBRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

![2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7571135.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7571153.png)

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)

![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)